Cas no 14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)
14918-35-5 structure
Product Name:D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
CAS-Nr.:14918-35-5
MF:C20H37N3O13
MW:527.520087003708
CID:142841
PubChem ID:502206
Update Time:2025-04-19
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Stretamine, 5-O-(2,3-O-[6-(1-amino-2-hydroxyethyl)tetrahydro-3,4,5-trihydroxy-2H-pyran-2-ylidene)-.β.-D-talopyranosyl]-2-deoxy-N(sup3)methyl-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-{[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- 2-3)-O-b-D-talopyranosyl-(1®
- Destonmycin A
- DestoMycin
- Destonate 20
- destomycin A
- 2-3)-O-b-D-talopyranosyl-(1®D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®5-O-[2-O,3-O-(6-Amino-1,6-dideoxy-L-glycero-D-galacto-heptopyranos-1-ylidene)-β-D-talopyranosyl]-2-deoxy-N1-methyl-D-streptamine
- 5)-2-deoxy-N1-methyl-
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-L-GLYCERO-D-GALACTO-HEPTOPYRANOSYLIDENE-(1->2-3)-O-.BETA.-D-TALOPYRANOSYL-(1->5)-2-DEOXY-N1-METHYL-
- DESTOMYCIN A [MI]
- DES-TONATE
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N(sup 1)-methyl-
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N1-methyl-
- 5-(O-(2,3-O-(6-Amino-6-desoxyheptopyranosyliden)-beta-D-talopyranosyl)-2-desoxy-N6-methyl-D-streptamin
- 14918-35-5
- Q27286613
- UNII-PL7443WI4A
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexoxy]-6'-[(1S)-1-amino-2-hydroxy-ethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-tetrahydropyran]-3',4',5',7-tetrol
- 5-O-(2,3-O-(6-(1-AMINO-2-HYDROXYETHYL)TETRAHYDRO-3,4,5-TRIHYDROXY-2H-PYRAN-2-YLIDENE)-.BETA.-D-TALOPYRANOSYL)-2-DEOXY-N3-METHYL-D-STREPTAMINE
- C01688
- PL7443WI4A
- DTXSID201016602
- NSC 96877
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1.fwdarw.2-3)-O-.beta.-D-talopyranosyl-(1.fwdarw.5)-2-deoxy-N1-methyl-
- AC1L9W0F
- NSC-96877
- Destomysin
- NSC96877
- 2,3-O-(6-(1-Amino-2-hydroxyethyl)-3,4,5-trihydroxytetrahydropyran-2-yliden)-(3-amino-5-methylamino-3,4,5-tridesoxy-mesoinosit-1-yl)-beta-D-talopyranosid
- destomycin-a
- Hygromycin B
- hygromycin_b
- Hydromycin B
- D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
-
- Inchi: 1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1
- InChI-Schlüssel: GRRNUXAQVGOGFE-BXBXHBBISA-N
- Lächelt: O1C2(C([C@H]([C@H]([C@@H]([C@H](CO)N)O2)O)O)O)O[C@H]2[C@H]([C@@H](CO)O[C@H]([C@@H]12)O[C@H]1[C@@H]([C@H](C[C@H]([C@@H]1O)NC)N)O)O
Berechnete Eigenschaften
- Genaue Masse: 527.232638
- Monoisotopenmasse: 527.232638
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 6
- Komplexität: 756
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 16
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 272
- XLogP3: -6.6
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1.4252 (rough estimate)
- Schmelzpunkt: 180-190° (dec)
- Siedepunkt: 608.13°C (rough estimate)
- Flammpunkt: 496.7°C
- Brechungsindex: 1.6300 (estimate)
- PSA: 272.06000
- LogP: -5.47910
- Spezifische Rotation: D22 +7° (c = 2)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Sicherheitsinformationen
- Toxizität:LD50 in mice (after 2-week observation) (mg/kg): 5-10 i.v.; 50-100 orally (Kondo, 1965)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YD6215-100mg |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- |
14918-35-5 | 100mg | 100mg |
¥5680 | 2025-03-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-10mg |
Destomycin A |
14918-35-5 | 10mg |
询价 | 2025-03-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-50mg |
Destomycin A |
14918-35-5 | 50mg |
询价 | 2025-03-06 |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Verwandte Literatur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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